molecular formula C10H14ClNO B7978517 [(3-Chloro-2-ethoxyphenyl)methyl](methyl)amine

[(3-Chloro-2-ethoxyphenyl)methyl](methyl)amine

Cat. No.: B7978517
M. Wt: 199.68 g/mol
InChI Key: KPOILXJUYACBOO-UHFFFAOYSA-N
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Description

(3-Chloro-2-ethoxyphenyl)methylamine is a secondary amine featuring a chloro-ethoxy-substituted benzyl group attached to a methylamine backbone. While direct spectroscopic or synthetic data for this compound are absent in the reviewed literature, its structural analogs suggest applications in pharmaceutical intermediates or agrochemicals due to the prevalence of chloro-ethoxy motifs in bioactive molecules .

Properties

IUPAC Name

1-(3-chloro-2-ethoxyphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-13-10-8(7-12-2)5-4-6-9(10)11/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOILXJUYACBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Cl)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-ethoxyphenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-ethoxybenzaldehyde and methylamine.

    Reductive Amination: The key step involves the reductive amination of 3-chloro-2-ethoxybenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (3-Chloro-2-ethoxyphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-ethoxyphenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Major Products

    Nucleophilic Substitution: Products include substituted benzylamines or benzyl ethers.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

(3-Chloro-2-ethoxyphenyl)methylamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-2-ethoxyphenyl)methylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and ethoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[(3-Chloro-2-methylphenyl)(2-ethoxybenzylidene)amine (CAS: 303769-77-9)

  • Structure : Contains a 3-chloro-2-methylphenyl group linked via an imine bond to a 2-ethoxybenzylidene moiety.
  • Key Differences : Unlike the target compound, this analog features an imine (C=N) bond instead of a methylamine group. The imine bond introduces conjugation, altering electronic properties and reactivity.

5-(3-Chloro-2-ethoxyphenyl)thiazol-2-amine (CAS: 2755722-73-5)

  • Structure : Integrates the 3-chloro-2-ethoxyphenyl group into a thiazole ring system.
  • This contrasts with the flexible methylamine chain in the target compound.
  • Applications : Thiazole derivatives are frequently studied for antimicrobial or anticancer activity, suggesting divergent biological pathways compared to simple amines .

Methyl Diethanol Amine (MDEA)

  • Structure: A tertiary amine with two ethanol groups and a methyl group.
  • Key Differences : MDEA’s tertiary amine and hydroxyl groups enable high CO₂ adsorption via carbamate formation, a mechanism absent in secondary amines like the target compound.
  • Performance Data: Property MDEA-MC (43 wt.%) Target Compound (Hypothetical) CO₂ Adsorption Capacity 2.63 mmol/g Not reported Nitrogen Content 23 wt.% increase Unknown BET Surface Area 356.6 → 203 m²/g Likely lower due to bulkier substituents MDEA’s efficacy in CO₂ capture (2.63 mmol/g) highlights the role of amine type and pore structure in adsorption .

(2-Ethoxyphenyl)methylamine (CAS: 951625-70-0)

  • Structure : Shares the ethoxyphenylmethyl group but substitutes the methylamine with a 3-methylbutyl chain.
  • Applications : Such analogs may serve as intermediates in surfactant synthesis or drug discovery .

Discussion of Structural and Functional Trends

  • Electronic Effects : Chlorine and ethoxy groups on the aromatic ring influence electron withdrawal/donation, modulating amine basicity and interaction with biological targets or adsorbents.
  • Steric Considerations : Bulky substituents (e.g., 3-methylbutyl in CAS 951625-70-0) reduce accessibility of the amine group, whereas smaller groups (e.g., methyl) enhance reactivity.
  • Applications :
    • MDEA : Optimized for CO₂ capture via pore impregnation and carbamate formation .
    • Thiazole Derivatives : Exploited for heterocycle-driven bioactivity .
    • Target Compound : Hypothetical applications in drug design (e.g., neurotransmitter analogs) remain unexplored in the literature.

Biological Activity

(3-Chloro-2-ethoxyphenyl)methylamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula for (3-Chloro-2-ethoxyphenyl)methylamine is C11H14ClN, with a molecular weight of approximately 215.69 g/mol. The compound features a chloro substituent at the 3-position and an ethoxy group at the 2-position of the phenyl ring, which influences its pharmacological profile.

Research indicates that (3-Chloro-2-ethoxyphenyl)methylamine may interact with various biological targets, potentially including:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing physiological responses.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Antiproliferative Effects

A study evaluated the antiproliferative activity of (3-Chloro-2-ethoxyphenyl)methylamine against several cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Activity Level
HepG2 (Liver)15Moderate Activity
A2780 (Ovarian)30Moderate Activity
MCF7 (Breast)4.5High Activity
HFF1 (Normal)>50Low Toxicity

The compound demonstrated significant cytotoxic effects against the MCF7 breast adenocarcinoma cell line with an IC50 value of 4.5 µM, indicating strong antiproliferative activity.

Mechanism Insights

The mechanism underlying the antiproliferative effects appears to involve apoptosis induction in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells. This suggests that (3-Chloro-2-ethoxyphenyl)methylamine may serve as a lead compound for developing anticancer agents.

Case Studies

  • Study on HepG2 Cells : In a detailed investigation, (3-Chloro-2-ethoxyphenyl)methylamine was shown to significantly reduce cell viability in HepG2 cells, with mechanisms involving cell cycle arrest and apoptosis.
  • MCF7 Cell Line Analysis : Another case study focused on MCF7 cells, where the compound's ability to induce apoptosis was linked to mitochondrial dysfunction and activation of caspase pathways.

Pharmacokinetic Profile

In silico studies using ADMET predictors suggest that (3-Chloro-2-ethoxyphenyl)methylamine has favorable absorption and distribution characteristics but may be subject to metabolic degradation by cytochrome P450 enzymes, particularly CYP3A4.

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